molecular formula C9H18ClNS B2602712 (2S,3aS,6aS)-2-[(methylsulfanyl)methyl]-octahydrocyclopenta[b]pyrrole hydrochloride CAS No. 2550996-53-5

(2S,3aS,6aS)-2-[(methylsulfanyl)methyl]-octahydrocyclopenta[b]pyrrole hydrochloride

Cat. No.: B2602712
CAS No.: 2550996-53-5
M. Wt: 207.76
InChI Key: KMTVHBADKCOJPL-YWUTZLAHSA-N
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Description

(2S,3aS,6aS)-2-[(methylsulfanyl)methyl]-octahydrocyclopenta[b]pyrrole hydrochloride is a complex organic compound with a unique structure. This compound is characterized by its octahydrocyclopenta[b]pyrrole core, which is substituted with a methylsulfanyl group. The hydrochloride salt form enhances its solubility in aqueous solutions, making it more suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3aS,6aS)-2-[(methylsulfanyl)methyl]-octahydrocyclopenta[b]pyrrole hydrochloride typically involves multiple steps. The starting materials are often simple organic compounds that undergo a series of reactions, including cyclization, reduction, and substitution. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to ensure high yield and purity of the final product.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using batch or continuous flow reactors. The process involves the same fundamental steps as in laboratory synthesis but is optimized for large-scale production. This includes the use of automated systems for precise control of reaction parameters and the implementation of purification techniques such as crystallization and chromatography to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

(2S,3aS,6aS)-2-[(methylsulfanyl)methyl]-octahydrocyclopenta[b]pyrrole hydrochloride undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify its functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methylsulfanyl group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

(2S,3aS,6aS)-2-[(methylsulfanyl)methyl]-octahydrocyclopenta[b]pyrrole hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (2S,3aS,6aS)-2-[(methylsulfanyl)methyl]-octahydrocyclopenta[b]pyrrole hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (2S,3aS,6aS)-2-[(methylsulfanyl)methyl]-octahydrocyclopenta[b]pyrrole hydrochloride apart is its unique combination of the octahydrocyclopenta[b]pyrrole core and the methylsulfanyl group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(2S,3aS,6aS)-2-(methylsulfanylmethyl)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NS.ClH/c1-11-6-8-5-7-3-2-4-9(7)10-8;/h7-10H,2-6H2,1H3;1H/t7-,8-,9-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMTVHBADKCOJPL-YWUTZLAHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCC1CC2CCCC2N1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSC[C@@H]1C[C@@H]2CCC[C@@H]2N1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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